Cyclo(tri(prolylglycyl))

Description

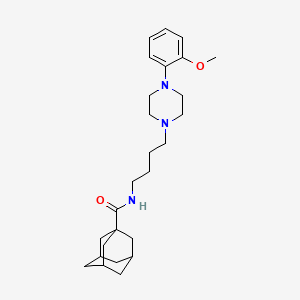

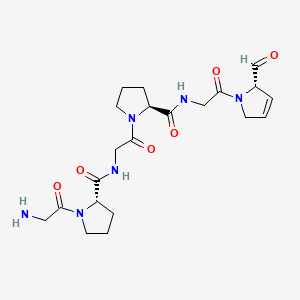

Cyclo(tri(prolylglycyl)), also known as Cyclo(tri(prolylglycyl)), is a useful research compound. Its molecular formula is C21H30N6O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(tri(prolylglycyl)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(tri(prolylglycyl)) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Cyclo(tri(prolylglycyl)) is Chitinase B . Chitinase B is an enzyme that plays a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.

Result of Action

Cyclo(tri(prolylglycyl)) has been found to possess mnemotropic and neuroprotective properties, which can result from its positive effect on the level of brain-derived neurotrophic factor and modulation of activity of insulin-like growth factor-1 and AMPA receptors . At the same time, Cyclo(tri(prolylglycyl)) reduced the number of the early apoptotic cells .

Biochemical Analysis

Biochemical Properties

Cyclo(tri(prolylglycyl)) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to modulate the activity of insulin-like growth factor-1 (IGF-1) and AMPA receptors . These interactions are crucial for its neuroprotective and mnemotropic properties. Cyclo(tri(prolylglycyl)) also influences the levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function .

Cellular Effects

Cyclo(tri(prolylglycyl)) exerts various effects on different cell types and cellular processes. It has been observed to reduce the number of early apoptotic cells, indicating its protective action . Additionally, Cyclo(tri(prolylglycyl)) does not significantly affect the proliferation marker Ki-67 in HEK293 and SH-SY5Y cells, suggesting the absence of intrinsic mitogenic activity . It modulates cell signaling pathways, including the IGF-1 and AMPA receptor pathways, which are crucial for cell survival and function .

Molecular Mechanism

The molecular mechanism of Cyclo(tri(prolylglycyl)) involves its interaction with various biomolecules. It acts as a positive modulator of AMPA receptors and influences the activity of IGF-1 . These interactions lead to increased levels of BDNF in neuronal cells, which is essential for neuroprotection and cognitive function . Cyclo(tri(prolylglycyl)) also affects gene expression by modulating signaling pathways related to cell survival and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(tri(prolylglycyl)) have been studied over time. It has been found to be stable and enzymatically resistant, making it a favorable candidate for long-term studies . The compound’s neuroprotective effects are sustained over time, and it continues to modulate the levels of BDNF and IGF-1 activity

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of Cyclo(tri(prolylglycyl)) vary with different dosages. At lower doses, it exhibits neuroprotective and cognitive-enhancing effects without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Cyclo(tri(prolylglycyl)).

Metabolic Pathways

Cyclo(tri(prolylglycyl)) is involved in several metabolic pathways. It interacts with enzymes and cofactors related to the IGF-1 signaling pathway . The compound’s stability and resistance to enzymatic degradation make it a suitable candidate for studying its effects on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Cyclo(tri(prolylglycyl)) within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing the delivery and efficacy of Cyclo(tri(prolylglycyl)) in therapeutic applications.

Subcellular Localization

Cyclo(tri(prolylglycyl)) exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEECVZDETXGRLF-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958829 | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37783-51-0 | |

| Record name | Cyclo(tri(prolylglycyl)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(methylhydrazinylidene)methyl]-N-propan-2-ylbenzamide](/img/structure/B1206379.png)